N-Formyl-L-alanine can be synthesized from L-alanine through a process known as N-formylation. This process typically involves reacting L-alanine with formamide, resulting in the conversion of the amino group into an N-formyl group. The compound has the molecular formula and a molecular weight of 117.10 g/mol, placing it within the category of organic low-molecular-weight compounds .
The synthesis of N-formyl-L-alanine can be achieved through several methods, with the most common involving the reaction of L-alanine with formamide. Key parameters for this synthesis include:
This method allows for the efficient production of N-formyl-L-alanine while maintaining high yields.
N-Formyl-L-alanine features a molecular structure that includes a central carbon atom bonded to an amino group, a carboxylic acid group, and a formyl group. The structural formula can be represented as follows:
N-Formyl-L-alanine participates in several chemical reactions, primarily due to its reactive functional groups. Notable reactions include:
These reactions highlight its utility as an intermediate in various synthetic pathways.
The mechanism of action for N-formyl-L-alanine primarily revolves around its role in peptide synthesis. When used in biochemical reactions:
This mechanism is particularly relevant in RNA-directed peptide synthesis where N-formylated amino acids are incorporated into growing peptide chains .
The physical and chemical properties of N-formyl-L-alanine include:
These properties make it suitable for laboratory applications and further chemical manipulations.
N-Formyl-L-alanine has diverse applications across various scientific fields:
N-Formyl-L-alanine (systematic name: (2S)-2-formamidopropanoic acid) is a chemically modified amino acid derivative where a formyl group (–CHO) replaces the hydrogen atom of the α-amino group in L-alanine. This modification yields the molecular formula C₄H₇NO₃ and a molecular weight of 117.10 g/mol. As a protected alanine variant, it serves as a fundamental building block in peptide synthesis and a critical model system for investigating peptide conformational dynamics. Its structural simplicity, combined with the presence of both peptide-like bonds and chiral centers, makes it indispensable for bridging quantum chemical computations with empirical protein studies.
N-Formyl-L-alanine features a well-defined stereochemistry due to the chiral L-alanine backbone, with the formyl group introducing rotational constraints around the N–C₅ bond (φ-angle). Key physicochemical properties include a melting point of 147–148 °C, a predicted density of 1.223 g/cm³, and a pKa of ~3.50 for its carboxylic acid group, indicative of enhanced acidity compared to unmodified alanine [3] [9]. The molecule’s conformational flexibility arises from three rotatable bonds: the N–C₅ (φ), C₅–C(O) (ψ), and C(O)–N (ω) bonds, enabling diverse spatial arrangements.
Table 1: Fundamental Chemical Properties of N-Formyl-L-alanine
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₄H₇NO₃ | PubChem CID 1810758 [5] |
Molecular Weight | 117.10 g/mol | Calculated from formula |
Melting Point | 147–148 °C | Empirical measurement [3] |
Density (Predicted) | 1.223 ± 0.06 g/cm³ | Computational estimation [3] |
pKa (Predicted) | 3.50 ± 0.10 | Theoretical modeling [3] |
CAS Registry Number | 10512-86-4 | Chemical databases [3] [9] |
Quantum mechanical analyses reveal that the formyl group significantly polarizes adjacent bonds, leading to conformational dependencies in bond lengths and angles. For example, the C=O bond length in the formyl moiety contracts in β-sheet-like conformers while elongating in helical analogues, reflecting electron redistribution influenced by backbone torsion angles [2] [4]. The molecule’s InChI key (SRBATDDRZARFDZ-VKHMYHEASA-N
) encodes its stereochemical specificity, ensuring unambiguous identification in chemical databases [9].
The significance of N-formyl amino acids emerged in tandem with mid-20th-century discoveries in protein biosynthesis and immunology. Bacteria initiate protein synthesis with N-formylmethionine, yielding endogenous N-formyl peptides upon proteolysis. These were identified in the 1970s as potent leukocyte chemoattractants, driving research into their structural properties [6] [10]. Concurrently, N-formyl-L-alanine gained prominence as a minimalist model for ab initio conformational studies due to its computational tractability and relevance to peptide backbone behavior.
Early empirical force-field models treated peptide bonds as rigid planar units, but N-formyl-L-alanine challenged this assumption. Studies in the 1990s demonstrated that bond angles and lengths varied significantly with φ/ψ torsions, necessitating quantum mechanical refinements [2]. This compound became a benchmark for testing theoretical methods, from Hartree-Fock (RHF) to correlated techniques like Møller-Plesset perturbation theory (MP2), bridging classical peptide chemistry with modern computational rigor [4] [7].
N-Formyl-L-alanine’s primary utility lies in its capacity to model the Ramachandran space (φ,ψ dihedral angles) of larger peptides. Its truncated structure—lacking side-chain complexity beyond alanine’s methyl group—enables high-resolution mapping of conformational energy landscapes. Seminal work by Yu et al. utilized RMP2/6-311G* *ab initio optimizations across 144 grid points in φ,ψ-space, revealing six distinct energy minima (Table 2) [2] [4]. Notably, the right-handed α-helical conformation (αR) was absent as a minimum, contrasting empirical predictions and underscoring the limitations of force-field methods.
Table 2: Energy Minima of N-Formyl-L-alanine Amide from RMP2/6-311G* Optimizations*
Conformer | φ Angle (°) | ψ Angle (°) | Relative Energy (kcal/mol) | Secondary Structure Analogue |
---|---|---|---|---|
C₇ₑq | -80 | 80 | 0.0 | γ-turn |
β₂ | -130 | 15 | 0.8 | Extended β-strand |
αL | 65 | -65 | 1.2 | Left-handed helix |
PII | -75 | 170 | 1.5 | Polyproline II helix |
Electron correlation proved critical: RHF structures overestimated hydrogen-bond stability, while MP2 corrections accounted for dispersion forces that contract non-bonded distances in compact conformers [2] [4]. For instance, the C₇ₑq structure exhibited a 0.02 Å shortening of the formyl C=O⋯H–N hydrogen bond upon MP2 optimization. Additionally, partial atomic charges—calculated via CHELPG methods—varied by up to 0.1 e across φ,ψ-space, debunking the "fixed-charge" paradigm in classical force fields [4].
Later studies expanded to derivatives like N-formyl-L-alanine amide and serine-alanine dipeptides, confirming torsional dependencies in geometric parameters observed in proteins. Bond angle variability (e.g., N–C₅–C deviations up to 4°) mirrored trends in X-ray crystallographic databases, validating N-formyl-L-alanine as a high-fidelity proxy for polypeptide backbone behavior [2] [8]. These insights established it as the "hydrogen atom of peptide quantum chemistry"—a reductionist benchmark for theoretical methods aiming to predict protein folding energetics.
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